molecular formula C8H11NO B1596231 8-Methyl-8-azabicyclo[3.2.1]oct-6-en-3-one CAS No. 4438-38-4

8-Methyl-8-azabicyclo[3.2.1]oct-6-en-3-one

Cat. No. B1596231
CAS RN: 4438-38-4
M. Wt: 137.18 g/mol
InChI Key: WWMHQJHOVFFWSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Methyl-8-azabicyclo[3.2.1]oct-6-en-3-one is a useful research compound. Its molecular formula is C8H11NO and its molecular weight is 137.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 8-Methyl-8-azabicyclo[3.2.1]oct-6-en-3-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-Methyl-8-azabicyclo[3.2.1]oct-6-en-3-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

IUPAC Name

8-methyl-8-azabicyclo[3.2.1]oct-6-en-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO/c1-9-6-2-3-7(9)5-8(10)4-6/h2-3,6-7H,4-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWMHQJHOVFFWSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CC(=O)CC1C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10340484
Record name 8-Methyl-8-azabicyclo[3.2.1]oct-6-en-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10340484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.18 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Methyl-8-azabicyclo[3.2.1]oct-6-en-3-one

CAS RN

4438-38-4
Record name 8-Methyl-8-azabicyclo[3.2.1]oct-6-en-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10340484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.